[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
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Overview
Description
[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a difluoromethyl group, which can enhance the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
The pyrazolo[3,4-b]pyridine core is known for its biological activity, and the presence of the difluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The pyrazolo[3,4-b]pyridine core can bind to various receptors and enzymes, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- [4-(trifluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- [4-(chloromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Uniqueness
What sets [4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid apart is the presence of the difluoromethyl group, which can significantly enhance the compound’s stability and bioavailability compared to its analogs. This makes it a more attractive candidate for pharmaceutical and industrial applications .
Properties
CAS No. |
937607-19-7 |
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Molecular Formula |
C17H15F2N3O3 |
Molecular Weight |
347.32 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-6-(2-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid |
InChI |
InChI=1S/C17H15F2N3O3/c1-9-15-11(16(18)19)7-12(10-5-3-4-6-13(10)25-2)20-17(15)22(21-9)8-14(23)24/h3-7,16H,8H2,1-2H3,(H,23,24) |
InChI Key |
FCFZFKKOGAYFJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)CC(=O)O |
Origin of Product |
United States |
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